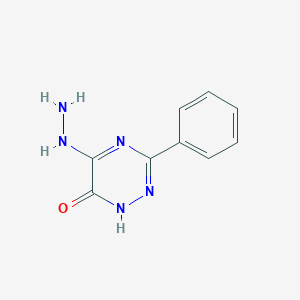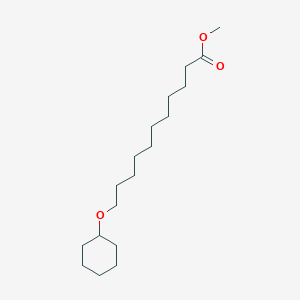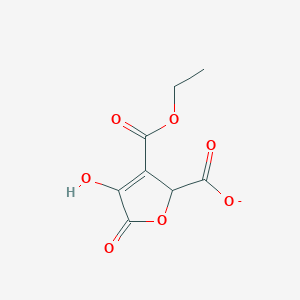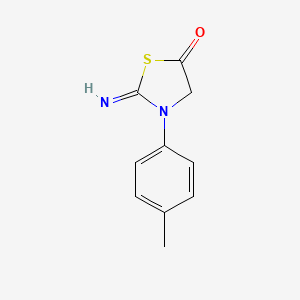
2-Nitroundecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroundecan-5-one is an organic compound characterized by a nitro group (-NO2) attached to the fifth carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroundecan-5-one typically involves the nitration of undecane derivatives. One common method is the nitration of 5-undecanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperatures to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroundecan-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Aminoundecan-5-one.
Oxidation: 2-Nitroundecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroundecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitroundecan-5-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
2-Nitrodecane-5-one: Similar structure but with a shorter carbon chain.
2-Nitrododecan-5-one: Similar structure but with a longer carbon chain.
2-Nitrohexan-5-one: Similar structure but with a much shorter carbon chain.
Uniqueness: 2-Nitroundecan-5-one is unique due to its specific chain length and the position of the nitro group, which influence its chemical reactivity and potential applications. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications in different fields.
Properties
CAS No. |
90072-88-1 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-nitroundecan-5-one |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-11(13)9-8-10(2)12(14)15/h10H,3-9H2,1-2H3 |
InChI Key |
XCFXLQQXCQMTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)




![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)




